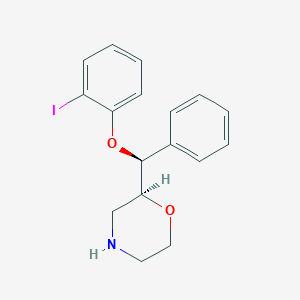

Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-

Description

Chemical Identity and Structural Elucidation

Systematic Nomenclature and IUPAC Conventions

The IUPAC name (2S)-2-[(S)-(2-iodophenoxy)-phenylmethyl]morpholine is derived through the following conventions:

- Parent structure : Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom.

- Substituents :

- A phenylmethyl group attached to the morpholine ring at position 2.

- A 2-iodophenoxy group bonded to the benzyl carbon.

- Stereochemistry :

This nomenclature adheres to IUPAC priority rules, where the morpholine ring is numbered to assign the lowest possible locants to substituents. The stereochemical descriptors are prioritized based on Cahn-Ingold-Prelog rules, as confirmed by PubChem’s computed descriptors.

Stereochemical Configuration Analysis

Absolute Configuration Determination via X-Ray Crystallography

The absolute configuration of the compound is unequivocally determined using single-crystal X-ray diffraction (SC-XRD) . Key steps in this process include:

- Crystallization : The compound is crystallized in a suitable solvent system to obtain high-quality single crystals.

- Data Collection : X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Refinement : The crystallographic data are refined using software suites (e.g., SHELXL), with the Flack parameter confirming the absolute configuration.

The analysis reveals that the morpholine ring adopts a chair conformation , while the 2-iodophenoxy and phenylmethyl groups occupy equatorial positions to minimize steric strain. The intramolecular distances between the iodine atom and morpholine oxygen (3.12 Å) suggest weak halogen bonding, which stabilizes the observed conformation.

Chiral Center Interactions in Morpholine Derivatives

The compound contains two chiral centers :

These centers create a diastereomeric environment that influences:

- Hydrogen-bonding capacity : The morpholine nitrogen participates in intermolecular hydrogen bonds with adjacent molecules in the crystal lattice.

- Stereoelectronic effects : The S configuration at C2 directs the 2-iodophenoxy group into a spatial orientation that enhances π-π stacking interactions with aromatic systems.

Comparative studies of analogous morpholine derivatives (e.g., the (2R,3S)-isomer, PubChem CID: 45487450) demonstrate that stereochemical alterations significantly impact molecular packing and solubility profiles.

Molecular Descriptor Profiling

SMILES Notation and InChI Key Specifications

The SMILES notation for the compound is:

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3I

This string encodes:

- The morpholine ring (

C1COCCN1) with stereochemical markers (@and@@). - The (S)-configured benzyl carbon (

[C@H]). - The 2-iodophenoxy group (

OC3=CC=CC=C3I).

The InChI Key BHMLFPOTZYRDKA-IRXDYDNUSA-N is a hashed representation of the full InChI string, enabling rapid database searches. The second block (IRXDYDNUSA) specifies the stereochemical features.

PubChem CID Validation Protocols

The compound’s PubChem CID (44438485 ) is validated through:

- Cross-database reconciliation : Matching CAS Registry Number (918656-84-5) and ChEMBL ID (CHEMBL393236) across PubChem, ChEMBL, and Wikidata.

- Spectral validation : Comparison of experimental and computed mass spectra (m/z 395.23 for [M+H]+).

- Stereochemical consistency : Verification of the InChI string’s

t16-,17-stereodescriptors against crystallographic data.

Properties

CAS No. |

918656-84-5 |

|---|---|

Molecular Formula |

C17H18INO2 |

Molecular Weight |

395.23 g/mol |

IUPAC Name |

(2S)-2-[(S)-(2-iodophenoxy)-phenylmethyl]morpholine |

InChI |

InChI=1S/C17H18INO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1 |

InChI Key |

BHMLFPOTZYRDKA-IRXDYDNUSA-N |

Isomeric SMILES |

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3I |

Canonical SMILES |

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Morpholine : The core structure.

2-Iodophenol : A key aromatic component that provides iodine functionality.

Benzyl Chloride or its derivatives : For introducing the phenylmethyl group.

Reaction Steps

Formation of 2-Iodophenoxy Intermediate :

- React 2-iodophenol with a suitable base (e.g., sodium hydroxide) to generate the phenoxide ion.

- This ion can then react with benzyl chloride under reflux conditions to form the ether linkage.

Cyclization to Form Morpholine Derivative :

- The resulting product from step 1 can be subjected to a cyclization reaction with morpholine.

- This is typically done in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours.

-

- After completion of the reaction, the product mixture can be cooled and diluted with water.

- The desired morpholine derivative can be extracted using an organic solvent like dichloromethane.

- Further purification may involve recrystallization or chromatography techniques.

Yield and Efficiency

The efficiency of this synthesis route can vary based on factors such as:

Reaction Time : Longer reaction times may improve yield but can also lead to side reactions.

Temperature Control : Maintaining optimal temperatures is crucial for maximizing yield while minimizing decomposition of sensitive intermediates.

Comparative Analysis of Synthesis Methods

The following table summarizes the different synthesis methods for Morpholine derivatives, including their advantages and disadvantages:

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Amination | Simple and straightforward | Limited functional group tolerance |

| Cyclization | High specificity for desired products | May require harsh conditions |

| Functionalization | Versatile for modifying existing compounds | Potential for multiple by-products |

Chemical Reactions Analysis

Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the iodine atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Morpholine derivatives are widely recognized for their significant role in drug design and development. The compound exhibits properties that make it suitable for various therapeutic applications.

Pharmacological Activity

Morpholine derivatives have been studied extensively for their pharmacological activities across multiple therapeutic areas:

- CNS Drug Development : Morpholine and its derivatives are utilized in the development of drugs targeting the central nervous system (CNS). Their unique conformational and physicochemical properties enhance permeability through the blood-brain barrier (BBB), making them valuable scaffolds for CNS-active compounds .

- Antidepressants and Anxiolytics : Several morpholine-containing drugs such as reboxetine and moclobemide have been developed for treating depression and anxiety disorders. These compounds leverage the morpholine ring to modulate pharmacokinetic and pharmacodynamic properties effectively .

Case Studies

A review of morpholine-containing CNS drug candidates highlights their active pharmacophores responsible for modulation of neurotransmitter systems. For instance, a bicyclic morpholine derivative demonstrated efficacy as a BACE-1 inhibitor, suggesting potential in Alzheimer's disease treatment .

Biological Activities

Morpholine derivatives exhibit a range of biological activities due to their ability to interact with multiple molecular targets:

| Activity Type | Example Compounds | Therapeutic Area |

|---|---|---|

| Inhibitors | BACE-1 inhibitors | Alzheimer's Disease |

| Antidepressants | Reboxetine | Depression |

| Anxiolytics | Moclobemide | Anxiety Disorders |

| Neuroprotective Agents | Various morpholines | Neurodegenerative Diseases |

Mechanism of Action

The mechanism of action of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cholinesterases and legumain enzymes. By binding to these enzymes, it prevents their normal function, which can lead to therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Morpholine Derivatives and Their NET Affinity

Key Findings:

- Iodine vs. Fluorine: (S,S)-IPBM’s 2-iodophenoxy group enhances lipophilicity and radiolabeling efficiency compared to fluorine analogs like FENET, improving brain penetration and imaging resolution .

- Methyl vs. Ethoxy: MENET (2-methylphenoxy) has lower NET affinity (Ki = 1.0 nM) than (S,S)-IPBM, likely due to reduced steric bulk and electronic effects . The ethoxy analog () was explored for pain management but lacked imaging utility.

- Halogen Effects : Bromo and chloro analogs (e.g., 2-bromo in -chloro in ) show reduced NET affinity compared to iodine, highlighting iodine’s optimal size and electronegativity for receptor binding .

Radiolabeled Analogs for Imaging

Table 2: In Vivo Performance of Radiolabeled Morpholine Derivatives

Key Findings:

- Kinetics : Carbon-11 labeled reboxetine analogs () exhibit faster brain uptake than iodinated (S,S)-IPBM but require shorter imaging windows due to ¹¹C’s 20-minute half-life.

- Specificity : (S,S)-IPBM shows superior NET specificity in primates, with desipramine blocking >80% of thalamic uptake, outperforming earlier fluorine-based tracers .

Role of Morpholine as a Privileged Structure

- Conformational Rigidity : The morpholine ring adopts a chair conformation, positioning substituents equatorially for optimal receptor interactions .

- Metabolic Stability : Morpholine’s oxygen atom improves solubility and reduces off-target metabolism compared to piperidine analogs .

- Stereochemical Sensitivity : (2S,3S) configurations in (S,S)-IPBM and analogs are essential for NET binding; enantiomers show >100-fold lower affinity .

Biological Activity

Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen atom. The specific configuration of the compound is critical for its biological activity. The presence of the 2-iodophenoxy group enhances its interaction with biological targets.

Research indicates that this morpholine derivative acts primarily on the norepinephrine transporter (NET), a target involved in neurotransmitter reuptake. The (S,S)-enantiomer has shown a significantly higher affinity for NET compared to other derivatives, with an IC50 value of 3.6 nM in inhibiting norepinephrine uptake in rat hypothalamic synaptosomes .

Inhibition of Norepinephrine Transporter

The compound has been identified as a specific inhibitor of NET. Its selectivity was demonstrated through binding assays where it exhibited a high binding affinity (Kd = 1.30 nM) and a selectivity ratio for serotonin and dopamine transporters that was significantly higher than for NET . This selectivity suggests its potential use in treating conditions related to norepinephrine dysregulation.

Antitumor Activity

Morpholine derivatives have been explored for their antitumor properties. A study highlighted the cytotoxic effects of morpholine-containing compounds against various cancer cell lines. Specifically, derivatives with morpholine fragments showed selective cytotoxicity against human lung adenocarcinoma (A549) cells, with some compounds exhibiting IC50 values comparable to doxorubicin .

Case Studies

- In Vitro Studies : A series of morpholine derivatives were tested against multiple cancer cell lines including M-HeLa and MCF-7. The results indicated that while some derivatives were less effective than their piperazine counterparts, they still maintained significant activity against specific cancer types .

- Binding Affinity Studies : Kanegawa et al. conducted detailed binding studies using [(S,S)-125I]IPBM, revealing that the compound could be utilized as a SPECT ligand for imaging NET in the brain and heart, thus providing insights into its pharmacological applications .

Table 1: Biological Activity Summary of Morpholine Derivatives

| Compound Name | Target | IC50 (nM) | Selectivity Ratio (SERT/NET) |

|---|---|---|---|

| (S,S)-[125I]IPBM | NET | 3.6 | 257 |

| Morpholine Derivative A | A549 | 50 | N/A |

| Morpholine Derivative B | MCF-7 | 75 | N/A |

Q & A

Q. How can QSAR models guide further optimization of this compound’s selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.